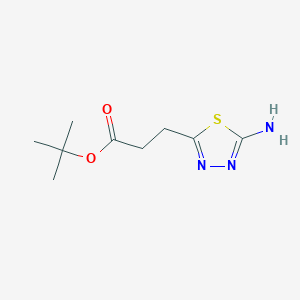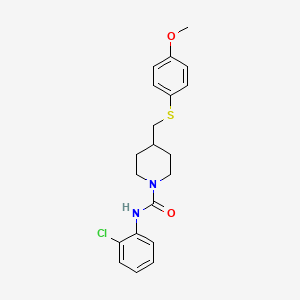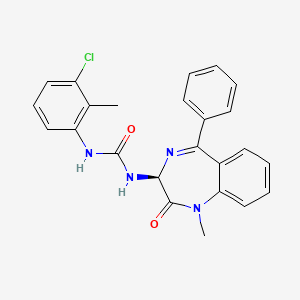![molecular formula C20H28N4O3S B2723833 3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(2-morpholinoethyl)propanamide CAS No. 950443-37-5](/img/structure/B2723833.png)
3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(2-morpholinoethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(2-morpholinoethyl)propanamide is a complex organic compound with a molecular formula of C_14H_16N_2O_3S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidinone core. One common approach is to start with a suitable precursor such as 2-aminothiophene, which undergoes cyclization and subsequent functional group modifications to introduce the desired substituents[_{{{CITATION{{{1{3- (7-methyl-4-oxo-3,4,5,6,7,8-hexahydro [1]benzothieno [2,3-d ...](https://www.scbt.com/p/3-7-methyl-4-oxo-3-4-5-6-7-8-hexahydro1benzothieno2-3-dpyrimidin-2-yl-propanoic-acid)[{{{CITATION{{{_2{2-[(3-Allyl-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno2,3-d ....
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the thieno[2,3-d]pyrimidinone core to its corresponding sulfoxide or sulfone derivatives.
Reduction: : Reduction of the oxo group to a hydroxyl group, leading to the formation of a dihydro derivative.
Substitution: : Replacement of the morpholinoethyl group with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Employing reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Substitution: : Utilizing nucleophiles like amines or halides, and electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Dihydro derivatives.
Substitution: : Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Studying its biological activity and potential as a lead compound for drug development.
Medicine: : Investigating its therapeutic potential in treating diseases such as cancer, inflammation, and viral infections.
Industry: : Use in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of this compound is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential targets could include enzymes, receptors, or other proteins involved in cellular processes. Further research is needed to elucidate the precise mechanisms and pathways involved.
Comparison with Similar Compounds
This compound is unique due to its specific structural features and potential biological activities Similar compounds include other thieno[2,3-d]pyrimidines and related derivatives, which may have different substituents or functional groups
List of Similar Compounds
2-[(3-Allyl-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-[(2-methylpropyl)amino]carbonyl
2-[(7-Methyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Properties
IUPAC Name |
3-(7-methyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)-N-(2-morpholin-4-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3S/c1-13-2-3-14-15(12-13)28-20-18(14)19(26)22-16(23-20)4-5-17(25)21-6-7-24-8-10-27-11-9-24/h13H,2-12H2,1H3,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZZGODJZWTBOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)NCCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-bromo-5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2723751.png)
![(1R,5S)-3-benzyl-8-((E)-styrylsulfonyl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B2723754.png)

![3-[2,4-dioxo-10-(piperidin-1-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]propyl 4-(morpholine-4-sulfonyl)benzoate](/img/structure/B2723756.png)

![5-(cyclopentylmethyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B2723762.png)


![2-(3,4-dimethoxyphenyl)-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide](/img/structure/B2723769.png)

![N'-(3-chloro-2-methylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2723771.png)
![4-[1-(Trifluoromethyl)cyclobutyl]piperidine;hydrochloride](/img/structure/B2723772.png)
![(1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonyl chloride](/img/structure/B2723773.png)
